2-amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylpropanamide
Description
2-Amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylpropanamide is a chiral amide derivative featuring a 2-chlorophenyl moiety, an isopropyl group, and a primary amino group.
Properties
Molecular Formula |
C13H19ClN2O |
|---|---|
Molecular Weight |
254.75 g/mol |
IUPAC Name |
2-amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C13H19ClN2O/c1-9(2)16(13(17)10(3)15)8-11-6-4-5-7-12(11)14/h4-7,9-10H,8,15H2,1-3H3 |
InChI Key |
WSLNYNKTMLIDLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1Cl)C(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl chloride, isopropylamine, and a suitable chiral auxiliary.
Formation of Intermediate: The 2-chlorobenzyl chloride is reacted with isopropylamine under basic conditions to form an intermediate, which is then subjected to further reactions to introduce the amino group and the propanamide backbone.
Chiral Resolution: The chiral auxiliary is used to achieve the desired stereochemistry, resulting in the (S)-enantiomer of the compound.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To introduce the amino group.
Column Chromatography: For purification and separation of the desired enantiomer.
Crystallization: To obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
(S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate for various organic reactions.
Biological Studies: It can be used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide involves its interaction with specific molecular targets and pathways. The amino group and the chlorobenzyl group play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs with Halogen-Substituted Aromatic Rings
The 2-chlorophenyl group is a recurring motif in pharmaceuticals. Key analogs include:
Table 1: Structural and Physicochemical Comparison of Selected Analogs
Key Observations :
- Fluorine (as in ) improves metabolic stability due to stronger C-F bonds.
- Functional Groups: The amino group in the target compound enhances hydrogen-bonding capacity compared to analogs like , which lack this moiety.
Analogs with Varied Aromatic Systems
Compounds with alternative aromatic cores exhibit distinct electronic and steric properties:
Biphenyl and Naphthalene Derivatives
- 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide (): Incorporates a biphenyl system and fluorine. The extended aromatic system may enhance π-π stacking interactions but reduce solubility .
- (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (): Features a methoxynaphthalene group, which increases planarity and UV absorbance. The 3-chlorophenethyl chain alters spatial orientation compared to the target compound’s 2-chlorobenzyl group .
Ibuprofen and Flurbiprofen Hybrids
- N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide (): Derived from ibuprofen, this analog’s isobutyl group enhances hydrophobicity, likely favoring COX enzyme inhibition. The meta-chlorine position may reduce steric hindrance compared to ortho-substituted analogs .
Pharmacologically Relevant Analogs
- Clopidogrel (): Shares the 2-chlorophenyl group but has a thienopyridine core. Clopidogrel is a prodrug requiring hepatic activation, whereas the target compound’s primary amino group may allow direct activity .
- N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide (): Demonstrates how chlorine positioning (meta vs. ortho) impacts molecular interactions; ortho-substitution often increases steric effects and torsional strain.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylpropanamide with high yield and purity?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 2-chlorobenzylamine with a protected amino acid derivative (e.g., Boc-protected alanine) to form the amide backbone.
- Step 2: Deprotection of the amino group under acidic conditions (e.g., TFA in DCM) .
- Step 3: Alkylation of the secondary amine using isopropyl bromide or similar reagents in the presence of a base (e.g., K₂CO₃) .
- Optimization Tips: Use polar aprotic solvents (DMF or acetonitrile) to enhance reaction rates. Monitor reaction progress via TLC or HPLC. Purification via column chromatography with gradients of ethyl acetate/petroleum ether improves purity (yields ~75–84% reported in analogous syntheses) .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Confirm regiochemistry of the 2-chlorophenyl and isopropyl groups. Key signals include:
- IR Spectroscopy: Validate amide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with exact mass matching theoretical values (e.g., C₁₃H₁₈ClN₂O⁺ = 265.1105).
- X-ray Crystallography: Resolve stereochemical ambiguities (if crystalline) by analyzing dihedral angles and hydrogen-bonding networks .
Basic: How should researchers design preliminary biological activity assays for this compound?
Methodological Answer:
- In Vitro Screening:
- Target Selection: Prioritize enzymes/receptors with structural homology to known propanamide targets (e.g., serine proteases, GPCRs).
- Assay Conditions: Use fluorogenic substrates or radioligand binding assays at pH 7.4 (physiological buffer). Include positive/negative controls (e.g., known inhibitors) .
- Dose-Response Curves: Test concentrations from 1 nM to 100 µM. Calculate IC₅₀/EC₅₀ using nonlinear regression (e.g., GraphPad Prism).
- Cytotoxicity: Assess viability in HEK-293 or HepG2 cells via MTT assay (48–72 hr exposure) .
Advanced: How can computational chemistry elucidate reaction mechanisms in the synthesis of this compound?
Methodological Answer:
- Reaction Path Modeling: Use density functional theory (DFT, e.g., B3LYP/6-31G*) to calculate transition states and intermediates. For example:
- Solvent Effects: Apply COSMO-RS to predict solvent interactions impacting yield (e.g., DMF vs. THF) .
- Machine Learning: Train models on existing reaction data (e.g., reaction temperature, catalyst loading) to predict optimal conditions for new derivatives .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for scale-up?
Methodological Answer:
- Variable Selection: Identify critical factors (e.g., temperature, stoichiometry, catalyst concentration) via Plackett-Burman screening .
- Response Surface Methodology (RSM): Use a central composite design to model interactions between variables. For example:
- Maximize yield by balancing temperature (60–100°C) and catalyst loading (5–15 mol%) .
- Validation: Confirm predicted optimal conditions with triplicate runs (RSD <5% acceptable).
Advanced: How to resolve discrepancies between in vitro and in vivo biological activity data?
Methodological Answer:
- Pharmacokinetic Profiling: Measure parameters like plasma half-life (t₁/₂), Cmax, and bioavailability. Poor in vivo activity may stem from rapid metabolism (e.g., cytochrome P450 oxidation) .
- Metabolite Identification: Use LC-MS/MS to detect phase I/II metabolites. Structural modifications (e.g., fluorination) can block metabolic hotspots .
- Tissue Distribution Studies: Radiolabel the compound (³H or ¹⁴C) to assess accumulation in target organs vs. plasma .
Advanced: What strategies address contradictions in reported synthetic yields or spectroscopic data?
Methodological Answer:
- Reproducibility Checks: Verify reaction protocols (e.g., inert atmosphere, reagent purity). For example, trace moisture may hydrolyze intermediates, reducing yields .
- Data Harmonization: Compare NMR chemical shifts across solvents (DMSO-d₆ vs. CDCl₃) to resolve spectral inconsistencies .
- Collaborative Validation: Share samples with independent labs for cross-validation of biological and analytical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
